molecular formula C10H12F3N3O2 B13488012 4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid

4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid

Cat. No.: B13488012
M. Wt: 263.22 g/mol
InChI Key: ZWNSKHFUOGKGPC-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid is a compound that combines the structural features of azetidine, pyrimidine, and trifluoroacetic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the azetidine ring and the pyrimidine moiety makes it a versatile compound for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological processes and as a potential drug candidate.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and pyrimidine moiety can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid component can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid is unique due to the combination of the azetidine ring, pyrimidine moiety, and trifluoroacetic acid. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H12F3N3O2

Molecular Weight

263.22 g/mol

IUPAC Name

4-(azetidin-3-yl)-6-methylpyrimidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H11N3.C2HF3O2/c1-6-2-8(11-5-10-6)7-3-9-4-7;3-2(4,5)1(6)7/h2,5,7,9H,3-4H2,1H3;(H,6,7)

InChI Key

ZWNSKHFUOGKGPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)C2CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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